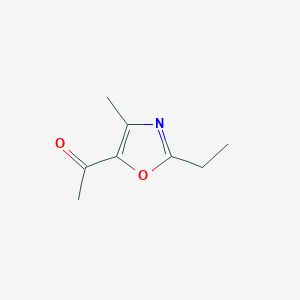
1-(2-Ethyl-4-methyloxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-4-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 5-Acetyl-2-ethyl-4-methyloxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetyl-2-ethyl-4-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Aplicaciones Científicas De Investigación
Synthesis Overview
- Starting Materials: Precursors for the oxazole ring.
- Common Methods:
- Cyclization reactions.
- Continuous flow processes for industrial scalability.
| Synthesis Method | Description |
|---|---|
| Cyclization | Formation of the oxazole ring from appropriate precursors. |
| Continuous Flow | Enhances efficiency and minimizes waste in large-scale production. |
Pharmaceutical Applications
The compound has garnered interest in pharmaceutical research, particularly as a building block for drug development. Its structural features enable it to interact with various biological targets, making it a candidate for further pharmacological studies.
Potential Uses
- Drug Development: As a scaffold for designing new therapeutic agents.
- Biological Interaction Studies: Investigating binding affinities with receptors or enzymes.
Case Study: Binding Affinity Studies
Research indicates that modifications on the oxazole ring can enhance binding affinity towards specific targets, such as enzymes involved in metabolic pathways.
Organic Synthesis
1-(2-Ethyl-4-methyloxazol-5-yl)ethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Applications in Synthesis
- Building Block for Complex Molecules: Utilized in synthesizing pharmaceuticals and agrochemicals.
- Reactivity Studies: Understanding how substituents affect reactivity can lead to improved synthetic routes.
| Application | Details |
|---|---|
| Intermediate in Synthesis | Used to create derivatives with enhanced properties. |
| Reactivity Exploration | Studies on how substituents influence reaction pathways. |
Material Science
The compound's unique properties may also find applications in material science, particularly in developing novel materials with specific functionalities.
Potential Applications
- Polymer Chemistry: As a monomer or additive to improve material properties.
- Nanotechnology: Investigating its role in creating functionalized nanoparticles.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .
Comparación Con Compuestos Similares
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness: 5-Acetyl-2-ethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
167405-19-8 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 |
Clave InChI |
FANPJBIOQFNELR-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
SMILES canónico |
CCC1=NC(=C(O1)C(=O)C)C |
Sinónimos |
Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













